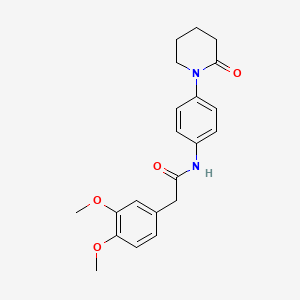

5-Methoxypyrimidine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of 5-Methoxypyrimidine-2-carbonitrile involves several steps . One method involves the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to 4-chloro-6-methoxypyrimidine-2-carbonitrile . This is achieved through oxidation to sulfones and displacement of the sulfinate group with potassium cyanide .Molecular Structure Analysis

The InChI code for 5-Methoxypyrimidine-2-carbonitrile is1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

5-Methoxypyrimidine-2-carbonitrile is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen

Synthesis of Other Compounds

5-Methoxypyrimidine-2-carbonitrile can be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Pharmaceutical Research

This compound can be used in pharmaceutical research. For example, it can be used in the design of ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Anticancer Research

A new series of pyrimidine-5-carbonitrile derivatives, which includes 5-Methoxypyrimidine-2-carbonitrile, has been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Methoxypyrimidine-2-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .

Mode of Action

5-Methoxypyrimidine-2-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and leading to a decrease in the downstream signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by 5-Methoxypyrimidine-2-carbonitrile affects multiple downstream pathways, including the MAPK signaling pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of 5-Methoxypyrimidine-2-carbonitrile’s action include a decrease in cell proliferation and an increase in apoptosis . This is likely due to the inhibition of EGFR and the subsequent decrease in downstream signaling pathways that promote cell growth .

Action Environment

The compound should be stored in a dry room at normal temperature for optimal stability .

Eigenschaften

IUPAC Name |

5-methoxypyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMYEPSFCHEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyrimidine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)

![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)